molecular formula C16H15N3O7 B11512095 N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide

N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide

Cat. No.: B11512095
M. Wt: 361.31 g/mol
InChI Key: UHGLMYOSMOEXLV-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is an organic compound with the molecular formula C16H15N3O7 It is characterized by the presence of a benzamide core substituted with a 3,5-dinitro group and a 2-(3-methoxyphenoxy)ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoyl chloride with 2-(3-methoxyphenoxy)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in ethanol.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Reduction: The major product would be N-[2-(3-aminophenoxy)ethyl]-3,5-diaminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the benzamide core can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methoxyphenoxy)ethyl]benzamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenoxy)-1-propanamine oxalate

Uniqueness

N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide is unique due to the presence of both the 3,5-dinitrobenzamide core and the 2-(3-methoxyphenoxy)ethyl side chain This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C16H15N3O7

Molecular Weight

361.31 g/mol

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C16H15N3O7/c1-25-14-3-2-4-15(10-14)26-6-5-17-16(20)11-7-12(18(21)22)9-13(8-11)19(23)24/h2-4,7-10H,5-6H2,1H3,(H,17,20)

InChI Key

UHGLMYOSMOEXLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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